molecular formula C11H18N2O2 B3173502 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 947013-10-7

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No.: B3173502
CAS No.: 947013-10-7
M. Wt: 210.27 g/mol
InChI Key: OCKCQEOQGAQADC-UHFFFAOYSA-N
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Description

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol is an organic compound that contains both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group substituted with an amino group and an ethanolamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzyl alcohol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as ruthenium or nickel complexes can enhance the efficiency of the reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-aminobenzaldehyde, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol is unique due to its combination of amino and hydroxyl groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(2-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11-4-2-1-3-10(11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCQEOQGAQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCO)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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